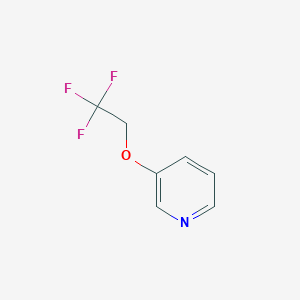

![molecular formula C15H21NO B2756966 1,3,3-三甲基-3H-螺[异苯并呋喃-1,4-哌啶] CAS No. 59043-56-0](/img/structure/B2756966.png)

1,3,3-三甲基-3H-螺[异苯并呋喃-1,4-哌啶]

货号 B2756966

CAS 编号:

59043-56-0

分子量: 231.339

InChI 键: BEDIWUZTAJMGNN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

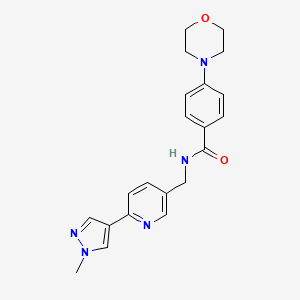

“1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” is a chemical compound with the molecular formula C15H21NO . Its molecular weight is 231.33 .

Molecular Structure Analysis

The molecular structure of “1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .科学研究应用

Sigma 受体配体

- 1,3,3-三甲基-3H-螺[异苯并呋喃-1,4-哌啶] 相关的化合物已被合成并评估其 sigma 受体结合特性,显示出对 sigma(1) 受体的高亲和力和选择性,优于 sigma(2)。这些化合物,特别是螺环中 3 位带有氰基的化合物,显示出有希望的 sigma(1) 受体亲和力和选择性。例如,某些螺哌啶被证明是有效的 sigma(1) 受体配体,突出了它们在开发选择性受体调节剂中的潜力 (Maier & Wünsch, 2002)。

组胺-3 受体拮抗剂

- 一类新型螺环化合物已被确定为有效且选择性的组胺-3 受体 (H3R) 拮抗剂。这些化合物表现出优异的 H3R 亲和力和对其他组胺受体亚型的选择性,并在临床前药代动力学特性中显示出前景 (Dandu et al., 2012)。

抗分枝杆菌活性

- 源自 1,3,3-三甲基-3H-螺[异苯并呋喃-1,4-哌啶] 及其类似物的螺环化合物已对其对结核分枝杆菌和多重耐药菌株的体外活性进行了研究。其中一些化合物表现出显着的抗分枝杆菌活性,表明它们作为对抗结核病的新型治疗剂的潜力 (Ranjith Kumar et al., 2009)。

σ1 受体的成像剂

- 化合物 1′-(4-[125I]碘苄基)-3H-螺[异苯并呋喃-1,4′-哌啶] ([125I]螺-I) 已被合成并评估为 σ1 受体成像的潜在 SPECT 示踪剂。它在小鼠中的生物分布研究表明与 σ1 受体的特异性结合,表明其在体内成像应用中的效用 (Chen et al., 2010)。

合成和结构见解

- 研究重点是螺环化合物的合成和结构表征,包括具有异苯并呋喃-哌啶骨架的化合物。这些研究为这些化合物在药物化学中的化学性质和潜在应用提供了有价值的见解 (Santos et al., 2015)。

属性

IUPAC Name |

1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDIWUZTAJMGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a stirred solution of 4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol (step 2, 4.62 g, 18.5 mmol) in benzene (200 mL) was added dropwise boron trifluoride diethyl etherate (11.0 mL, 86.8 mmol) at room temperature and the mixture was stirred for 40 h at the same temperature. The reaction mixture was quenched by the addition of water (200 mL) and 2 N sodium hydroxide aqueous solution (200 mL), and the benzene layer was separated. The aqueous layer was extracted with diethyl ether, and then combined organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on an amine coated silica gel (100 g) eluting with dichloromethane to afford 2.39 g (56%) of the title compound as a colorless solid:

Name

4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol

Quantity

4.62 g

Type

reactant

Reaction Step One

Name

Yield

56%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756883.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)

![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)